molecular formula C17H16 B6319312 2-(2-Phenylethyl)indene CAS No. 23909-26-4

2-(2-Phenylethyl)indene

Cat. No.: B6319312
CAS No.: 23909-26-4
M. Wt: 220.31 g/mol
InChI Key: METAXSYVQINTRD-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)indene is an organic compound that belongs to the class of indenes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This compound is characterized by the presence of a phenylethyl group attached to the indene structure. Indenes are known for their diverse chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethyl)indene can be achieved through several methods. One common approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst. This reaction proceeds with high regioselectivity, depending on the steric nature of the substituents on the alkynes . Another method involves the use of para-toluenesulfonic acid (PTSA) as a catalyst in a tandem Friedel–Crafts alkylation/hydroarylation of tertiary propargylic alcohol with electron-rich arenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethyl)indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Phenylethyl)indene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)indene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Phenylethyl)indene can be compared with other similar compounds, such as:

    Indene: The parent compound without the phenylethyl group.

    2-Phenylindene: A similar compound with a phenyl group attached to the indene structure.

    2-(2-Methylphenyl)indene: A derivative with a methylphenyl group instead of a phenylethyl group.

These compounds share similar chemical properties but differ in their specific functional groups and applications

Properties

IUPAC Name

2-(2-phenylethyl)-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)13-15/h1-9,12H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METAXSYVQINTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C=C1CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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